A Comprehensive Guide to the Synthesis and Characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Key Intermediate for Drug Discovery
A Comprehensive Guide to the Synthesis and Characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Key Intermediate for Drug Discovery
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, a versatile building block for the development of novel pharmaceuticals. We present a robust two-step synthetic pathway, beginning with a regioselective cyclocondensation to form the pyrazole core, followed by a targeted reduction. Each experimental choice is rationalized to provide researchers with a deep understanding of the underlying chemical principles. The guide culminates in a thorough spectroscopic analysis, establishing a validated protocol for structural confirmation and purity assessment, ensuring the generation of high-quality material for drug development pipelines.
Introduction: The Significance of Thienyl-Pyrazole Scaffolds
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing rings like pyrazole being of paramount importance.[3] The pyrazole moiety is a five-membered aromatic ring that is metabolically stable and offers a versatile platform for structural modification, leading to a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Clinically successful drugs such as Celecoxib and Sildenafil aptly demonstrate the therapeutic value of the pyrazole core.[1][2]
The incorporation of a thiophene ring, as in the target molecule, further enhances its potential. Thiophene and its derivatives are known bioisosteres of phenyl groups, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets. The combination of the pyrazole and thiophene pharmacophores in (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol creates a molecule of significant interest for library synthesis and lead optimization in drug discovery programs.[5] This guide serves as a practical and in-depth resource for chemists aiming to synthesize and characterize this valuable intermediate.
Synthetic Strategy and Mechanistic Rationale
The synthesis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is efficiently achieved through a two-step process. The strategy hinges on the initial construction of a pyrazole-3-carboxylate ester, which is then selectively reduced to the corresponding primary alcohol.
Step 1: Cyclocondensation. The synthesis commences with a Claisen-type condensation between 2-acetylthiophene and diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine. This reaction is highly regioselective; the more nucleophilic nitrogen of methylhydrazine preferentially attacks the ketone carbonyl, leading to the desired N-1 methylation and the formation of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
Step 2: Reduction. The ester functional group of the pyrazole intermediate is then reduced to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is employed for this transformation due to the stability of the ester. This method ensures a high-yield conversion to the target compound, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol.
Caption: Synthetic route for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
This procedure details the one-pot reaction to form the pyrazole ester intermediate.
Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (100 mL).
-
Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of 2-acetylthiophene (12.6 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Initial Condensation: Stir the resulting mixture at room temperature for 12 hours. The formation of a solid precipitate indicates the progress of the Claisen condensation.
-
Cyclization: Add methylhydrazine (4.6 g, 0.1 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH ~6.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure ester product.
Step 2: Reduction to (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
This protocol describes the reduction of the pyrazole ester to the target alcohol.
Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.9 g, 0.05 mol) in anhydrous Tetrahydrofuran (THF) (50 mL).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (from Step 1, e.g., 10.5 g, 0.05 mol) in anhydrous THF (50 mL) dropwise over 1 hour.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water (2 mL), followed by 15% aqueous NaOH (2 mL), and then water again (6 mL) at 0°C.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Characterization and Spectroscopic Analysis
Comprehensive characterization is essential to confirm the structure and purity of the synthesized (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol.
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
A singlet for the N-methyl (N-CH₃) protons, typically around δ 3.8-4.0 ppm.[7]
-
A singlet for the pyrazole ring proton (C4-H) around δ 6.5-6.8 ppm.
-
A singlet or doublet for the methylene protons (-CH₂OH) adjacent to the pyrazole ring, likely around δ 4.6-4.8 ppm.[8]
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O, typically between δ 2.0-5.0 ppm depending on concentration and solvent.[9]
-
Three signals for the thienyl protons, appearing in the aromatic region (δ 7.0-7.5 ppm), with characteristic coupling patterns.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[12]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[13]
-
C-H stretching vibrations for the aromatic (thiophene, pyrazole) and aliphatic (methyl, methylene) groups will appear around 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole and thiophene rings are expected in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the primary alcohol will be present around 1000-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[14][15]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular formula C₉H₁₀N₂OS. The calculated monoisotopic mass is approximately 194.05 Da.
-
Fragmentation: Common fragmentation pathways may include the loss of a hydroxyl radical (•OH), water (H₂O), or cleavage of the methylene-alcohol bond.
Data Summary
The following tables provide expected data for the successful synthesis and characterization of the target compound.
Table 1: Synthesis Reaction Parameters
| Step | Reaction | Key Reagents | Typical Yield |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Acetylthiophene, Diethyl Oxalate, Methylhydrazine | 65-75% |
| 2 | Reduction | Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, LiAlH₄ | 85-95% |
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.40 | dd | Thienyl H-5 |
| ~7.15 | dd | Thienyl H-3 |
| ~7.05 | dd | Thienyl H-4 |
| ~6.60 | s | Pyrazole C4-H |
| ~4.75 | d | -CH₂OH |
| ~3.95 | s | N-CH₃ |
| ~2.50 | t | -CH₂OH |
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3450 (broad) | O-H | Stretch |
| 3100-3150 | C-H (Aromatic) | Stretch |
| 2850-2960 | C-H (Aliphatic) | Stretch |
| 1500-1590 | C=C, C=N | Ring Stretch |
| ~1040 | C-O | Stretch |
Conclusion
This guide has outlined a reliable and reproducible methodology for the synthesis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. The two-step synthetic approach is efficient and provides the target compound in high purity and good overall yield. The detailed characterization protocols, including NMR, IR, and MS analysis, provide a robust framework for structural verification. The successful synthesis and characterization of this thienyl-pyrazole derivative furnish the drug discovery community with a valuable and versatile intermediate, poised for incorporation into novel therapeutic candidates.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search.
- Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
Shafi, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Al-Issa, S. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]
-
Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Castillo-Corona/0e210f0f498c5678b84b5c711765c929a737f141]([Link]
-
National Center for Biotechnology Information. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Zhang, Y., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry. [Link]
-
Sreenivasa, M., et al. (2009). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
-
Kumaraswamy, M. N., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of the Serbian Chemical Society. [Link]
-
Contreras, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]
-
Pretsch, E., et al. Tables For Organic Structure Analysis. University of Potsdam. [Link]
-
Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]
-
Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. [Link]
-
Iskele, C., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank. [Link]
- Various Authors. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Bondock, S., et al. (2009). Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]
-
ResearchGate. (2006). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]
-
ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. [Link]
-
Fun, H.-K., et al. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
NIST. Methyl Alcohol. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (1-methyl-1h-pyrazol-5-yl)methanol. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl Alcohol [webbook.nist.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]

